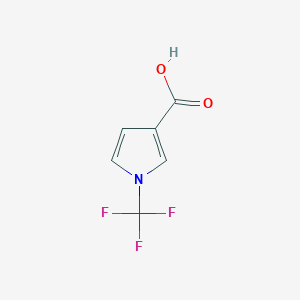

1-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a carboxylic acid functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide in the presence of a photoredox catalyst .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. For instance, the use of palladium-catalyzed carbonylation followed by saponification has been reported as an effective method . Additionally, the use of antimony trifluoride for chlorine-fluorine exchange reactions is another viable industrial approach .

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation to generate derivatives with enhanced biological activity. While specific conditions are not detailed in the sources, oxidation is a common pathway for pyrrole derivatives to modify electronic properties.

Esterification

The carboxylic acid group reacts with alcohols (e.g., ethanol) in the presence of sulfuric acid or other catalysts to form esters. This reaction is critical for altering solubility and reactivity in medicinal applications.

Amide Formation

Amide derivatives are synthesized by coupling with amines using coupling agents (e.g., EDCl/HOBt). For example, reaction with glycine derivatives yields bioactive amides .

Other Key Reactions

-

Coupling Reactions : Palladium-catalyzed coupling introduces trifluoromethyl groups (e.g., CF3) into the pyrrole ring, a method highlighted in medicinal chemistry for optimizing lipophilicity.

-

Hydrolysis : Basic hydrolysis of esters (e.g., pyrrole-3-carboxylic acid ethyl ester) yields the parent acid under standard conditions (e.g., NaOH) .

-

Fluorination : DAST (diethylaminosulfur trifluoride) is used to replace hydroxyl groups with CF2H or CF3 groups, enabling structural diversity .

Mechanistic Insights

The trifluoromethyl group (-CF3) enhances hydrophobicity and electron-withdrawing effects, influencing reaction kinetics and product stability. For instance, in the Tosmic route, the CF3 group directs regioselectivity during cyclization via electronic effects .

Scientific Research Applications

Scientific Research Applications of 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a synthetic compound of the pyrrole family with trifluoromethyl and isopropyl groups that has received attention for its potential biological activities, especially in medicinal chemistry and pharmacology. It has a molecular formula of C9H10F3NO2 and a molar mass of 221.18 g/mol. The compound is used in scientific research for chemistry, biology, medicine, and industry.

Chemistry

1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions. Oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Studies have documented the efficacy of pyrrole derivatives with trifluoromethyl substitutions, exhibiting enhanced antibacterial activity compared to non-fluorinated counterparts.

Medicine

Ongoing research explores the potential of 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid as a pharmaceutical intermediate and its role in drug development. Studies have evaluated the anticancer potential of pyrrole derivatives, including the target compound, against multiple cancer cell lines, with findings revealing a significant reduction in cell viability at low micromolar concentrations, suggesting a promising lead for further development.

Industry

1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is used in producing specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has been investigated for various biological activities, including antimicrobial and anticancer activity. The mechanism of action of 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways and may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes.

Case Studies

Study on Antimicrobial Efficacy

A study synthesized various pyrrole derivatives and tested their antimicrobial properties against a range of pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism by which 1-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, the trifluoromethyl group can enhance the binding affinity of the compound to certain enzymes or receptors, thereby modulating their activity . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Trifluoromethylbenzene: Similar in having a trifluoromethyl group but lacks the pyrrole ring.

Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.

Trifluoromethylphenol: Features a trifluoromethyl group on a phenol ring.

Uniqueness: 1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity .

Biological Activity

1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has attracted attention due to its potential biological activities. This compound's unique trifluoromethyl group may enhance its interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H4F3N1O2

- Molecular Weight : 179.10 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections detail significant findings from various studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of pyrrole derivatives, including this compound.

Case Study: Antimicrobial Efficacy

A study synthesized various pyrrole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with the trifluoromethyl group exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Trifluoromethyl Pyrrole | 12.5 | 6.25 |

| Control (Tetracycline) | 2.0 | 2.0 |

These findings suggest that the trifluoromethyl group contributes to increased potency against specific bacterial strains .

The mechanism through which this compound exerts its biological effects may involve several pathways:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Disruption of Biofilm Formation : Studies have shown that similar compounds can disrupt biofilm formation in pathogens like Pseudomonas aeruginosa, suggesting a potential application in treating chronic infections .

- Quorum Sensing Inhibition : The compound has been implicated in inhibiting quorum sensing pathways, which are critical for bacterial communication and virulence factor production .

Anticancer Activity

Recent research has also explored the anticancer properties of pyrrole derivatives, including this compound.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the effects of pyrrole derivatives on various cancer cell lines, revealing significant cytotoxicity at certain concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

The study indicated that treatment with these compounds led to increased apoptosis and cell cycle arrest in the S phase, highlighting their potential as therapeutic agents in cancer treatment .

Properties

Molecular Formula |

C6H4F3NO2 |

|---|---|

Molecular Weight |

179.10 g/mol |

IUPAC Name |

1-(trifluoromethyl)pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)10-2-1-4(3-10)5(11)12/h1-3H,(H,11,12) |

InChI Key |

WROJQARCFBVCPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.